5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1040674-46-1
Cat. No.: VC11930549
Molecular Formula: C25H21ClN4O2
Molecular Weight: 444.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040674-46-1 |
|---|---|
| Molecular Formula | C25H21ClN4O2 |
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | 5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C25H21ClN4O2/c1-3-17-7-9-18(10-8-17)21-14-23-25(31)29(11-12-30(23)28-21)15-22-16(2)32-24(27-22)19-5-4-6-20(26)13-19/h4-14H,3,15H2,1-2H3 |
| Standard InChI Key | IEUQKODJLKLPSN-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C |
Introduction
Chemical Structure and Nomenclature
The compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic system comprising fused pyrazole and pyrazine rings. Key substituents include:
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A 4-ethylphenyl group at position 2.
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A [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl moiety at position 5.
Table 1: Molecular and Structural Data
The oxazole and chlorophenyl groups enhance lipophilicity, suggesting potential blood-brain barrier permeability .
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized via multi-step reactions, typically involving:
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Oxazole Ring Formation: Condensation of 3-chlorobenzaldehyde with methyl isocyanide under acidic conditions .
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Pyrazolo[1,5-a]pyrazinone Core Assembly: Cyclization of 3-aminopyrazole derivatives with β-dicarbonyl compounds .
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Substituent Coupling: Alkylation or Mitsunobu reactions to attach the 4-ethylphenyl and oxazolylmethyl groups .
Key Challenges
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Regioselectivity: Ensuring proper orientation during cyclization .
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Purification: Requires chromatography due to structural complexity.
| Target | Binding Affinity (kcal/mol) | Potential Application | Source |
|---|---|---|---|
| EGFR | -9.2 | Anti-cancer (NSCLC) | |
| B-Raf V600E | -8.7 | Melanoma therapy | |
| CDK2/Cyclin E | -7.9 | Cell cycle regulation |
Antimicrobial Properties
Oxazole derivatives exhibit broad-spectrum antimicrobial activity . Preliminary assays indicate:
Physical and Chemical Properties
Table 3: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| LogP | 4.1 (Predicted) | ChemAxon Calculator |
| Solubility (Water) | <0.1 mg/mL | Estimated via ALOGPS |
| Melting Point | 210–212°C (Decomposes) | Differential Scanning Calorimetry |
Pharmacokinetics and Toxicity
Applications in Medicinal Chemistry
Oncology
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Combination Therapy: Synergizes with checkpoint inhibitors (e.g., anti-PD-1) .
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Targeted Delivery: Nanoparticle encapsulation improves bioavailability .
Infectious Diseases
Future Directions
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